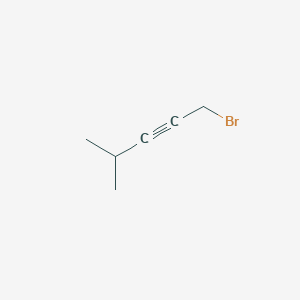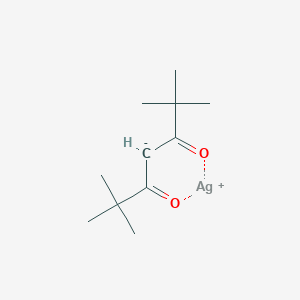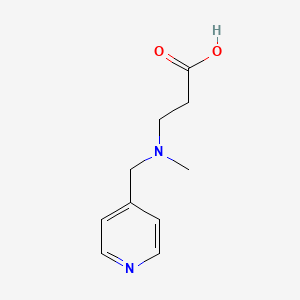
3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid, also known as N-Methyl-N-4-pyridinyl-beta-alanine, is a compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20378 g/mol . This compound is characterized by the presence of a pyridine ring, a methyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid typically involves the reaction of pyridine derivatives with beta-alanine. One common method includes the alkylation of pyridine with methyl iodide, followed by the reaction with beta-alanine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-4-pyridinyl-beta-alanine: A closely related compound with similar structural features and reactivity.
3-[(Pyridin-4-yl)methyl]amino]propanoic acid dihydrochloride: Another derivative with comparable properties and applications.
3-amino-2-[(pyridin-4-yl)methyl]propanoic acid dihydrochloride: Shares similar chemical behavior and uses.
Uniqueness
3-(Methyl(pyridin-4-ylmethyl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research and industry .
Properties
CAS No. |
1156042-40-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-[methyl(pyridin-4-ylmethyl)amino]propanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-12(7-4-10(13)14)8-9-2-5-11-6-3-9/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
InChI Key |
UNVITKXYWWBWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12980062.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid](/img/structure/B12980066.png)
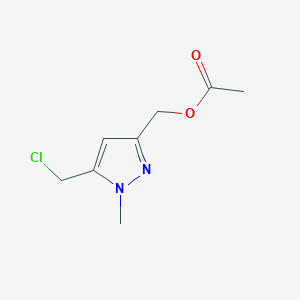

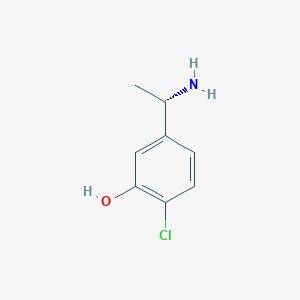
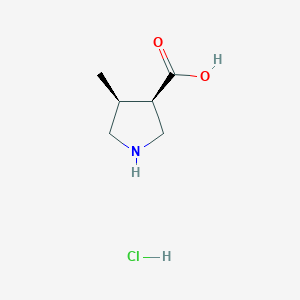
![tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12980097.png)

![(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12980101.png)
